2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methylphenyl)acetamide
Description
The compound 2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methylphenyl)acetamide features a thieno[2,3-d]pyrimidine core fused with a thiophene ring and two pyrimidine ketone groups (2,4-dioxo). Key structural features include:
- 5,6-Dimethyl groups: Contribute steric bulk and modulate electronic effects.
Molecular Formula: C₂₄H₂₇ClN₃O₃S. Key Functional Groups: Thienopyrimidine dione, benzyl, acetamide, chloroaryl.
Properties
IUPAC Name |
2-(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3S/c1-14-9-10-18(25)11-19(14)26-20(29)13-28-23-21(15(2)16(3)32-23)22(30)27(24(28)31)12-17-7-5-4-6-8-17/h4-11H,12-13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBKESVRZJYUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methylphenyl)acetamide is a member of the thieno[2,3-d]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 345.4 g/mol. Its structure features a thieno[2,3-d]pyrimidine core which is known for its potential pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 689756-46-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. A notable study evaluated a series of thieno[2,3-d]pyrimidine derivatives against the MDA-MB-231 breast cancer cell line. The IC50 values indicated that these compounds exhibited cytotoxic effects with some derivatives achieving IC50 values as low as 27.6 μM . This suggests that the thieno[2,3-d]pyrimidine scaffold may be an effective target for developing new anticancer agents.
Antimicrobial Activity
Thieno[2,3-d]pyrimidines have also been investigated for their antimicrobial properties. In a study focusing on various thienopyrimidine compounds, several derivatives demonstrated promising antibacterial activity against pathogenic bacteria strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of these compounds. Research has indicated that certain thieno[2,3-d]pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This positions them as potential candidates for the treatment of inflammatory diseases .
Case Studies
- Anticancer Study : A study synthesized multiple thieno[2,3-d]pyrimidine derivatives and tested their efficacy against MDA-MB-231 cells. The results showed that compounds substituted with electron-withdrawing groups exhibited enhanced cytotoxicity compared to others (IC50 = 29.3 μM) .
- Antimicrobial Evaluation : Another investigation focused on novel thienopyrimidines revealed that certain derivatives displayed significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at specific positions could enhance antimicrobial efficacy .
The biological activity of 2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methylphenyl)acetamide likely involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Interaction with DNA/RNA : Similar compounds have been shown to interact with nucleic acids, potentially disrupting replication and transcription processes.
Scientific Research Applications
The compound 2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methylphenyl)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Pharmaceutical Development
The compound has been investigated for its potential as a lead compound in drug development. Its structure suggests that it may interact with biological targets involved in diseases such as cancer and inflammation.
Case Study: Anticancer Activity
Research has shown that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. In vitro studies indicated that compounds similar to this structure could induce apoptosis in cancer cell lines .
Enzyme Inhibition
The thieno[2,3-d]pyrimidine core is known for its ability to inhibit various enzymes. This compound may serve as an inhibitor for enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides.
Case Study: DHFR Inhibition
A study demonstrated that thieno[2,3-d]pyrimidines could effectively inhibit DHFR activity, leading to reduced proliferation of certain bacterial strains and cancer cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has indicated that similar compounds can exhibit efficacy against a range of pathogens.
Case Study: Antibacterial Activity
In a comparative study, thieno[2,3-d]pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Material Science
Beyond medicinal applications, the unique chemical properties of this compound may find use in material science for developing new polymers or coatings with specific functionalities.
Comparison with Similar Compounds
Comparison with Structural Analogues
Thieno[2,3-d]pyrimidine Derivatives
(a) N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide ()
- Core: Thieno[2,3-d]pyrimidine with a 4-oxy linkage.
- Substituents : 5-Phenyl and acetamide-linked 3-phenyl.
- Molecular Formula : C₁₇H₁₄ClN₃O₂S.
- Key Differences : Lacks benzyl and methyl groups on the core; includes an oxygen bridge instead of direct substitution .
(b) 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide ()
Pyrimidine Derivatives with Varied Fused Rings
(a) Thiazolo[3,2-a]pyrimidines ()
- Core : Thiazolo[3,2-a]pyrimidine fused with a thiazole ring.
- Substituents: 5-Methylfuran-2-yl and cyano groups (e.g., Compounds 11a, 11b).
- Molecular Formula : C₂₀H₁₀N₄O₃S (11a), C₂₂H₁₇N₃O₃S (11b).
- Key Differences: Fused thiazole instead of thiophene; cyano groups enhance electrophilicity .
(b) Pyrido[4,3-d]pyrimidine ()
Acetamide-Containing Analogues
(a) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Core: Non-fused dihydropyrimidine.
- Substituents : Dichlorophenyl and thioether linkage.
- Molecular Formula : C₁₃H₁₁Cl₂N₃O₂S.
- Key Differences : Simpler pyrimidine core; dual chloro substituents increase hydrophobicity .
(b) 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide ()
Data Table: Structural and Physical Properties
Key Findings and Implications
Substituent Effects :
- Chloro and methyl groups (target, –5) improve lipophilicity, favoring membrane penetration.
- Electron-withdrawing groups (e.g., CN in , nitro in ) increase electrophilicity, altering reactivity.
Acetamide Linkage : Common across analogues, suggesting its role as a pharmacophore. Substituents on the aryl group (e.g., chloro vs. methoxy) fine-tune solubility and target affinity.
Synthetic Routes : Condensation reactions () and thiouracil derivatization (, ) are prevalent methods for pyrimidine-acetamide hybrids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
